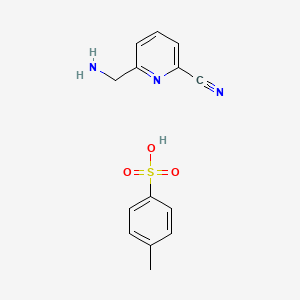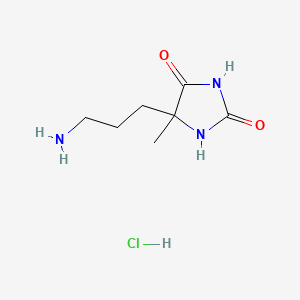![molecular formula C8H9BN2O2 B13452640 (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid](/img/structure/B13452640.png)
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid is a boronic acid derivative that features a pyrrolo[2,3-b]pyridine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by the introduction of the boronic acid group. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at 50°C to yield intermediate compounds. These intermediates are then subjected to reduction reactions in the presence of acetonitrile, triethylsilane, and trifluoroacetic acid to furnish the desired boronic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Triethylsilane and Trifluoroacetic Acid: Employed in reduction reactions to obtain the boronic acid derivative.
Major Products Formed
The major products formed from reactions involving this compound are typically biaryl compounds when used in Suzuki-Miyaura coupling reactions. These products are valuable intermediates in the synthesis of pharmaceuticals and organic materials.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura coupling makes it a versatile reagent for constructing biaryl structures .
Biology and Medicine
For example, derivatives of pyrrolo[2,3-b]pyridine have been investigated as inhibitors of fibroblast growth factor receptors, which play a role in cancer progression .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-carbon bonds.
Mécanisme D'action
The mechanism of action of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid largely depends on its application. In the context of medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors. For instance, pyrrolo[2,3-b]pyridine derivatives have been shown to inhibit fibroblast growth factor receptors by binding to the receptor’s active site, thereby preventing downstream signaling pathways involved in cell proliferation and migration .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A core structure similar to (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid, used in the synthesis of various bioactive compounds.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness
This compound is unique due to the presence of the boronic acid group, which allows it to participate in Suzuki-Miyaura coupling reactions. This makes it a valuable reagent for constructing complex organic molecules, particularly in the synthesis of pharmaceuticals and advanced materials.
Propriétés
Formule moléculaire |
C8H9BN2O2 |
|---|---|
Poids moléculaire |
175.98 g/mol |
Nom IUPAC |
(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2/c1-5-4-11-8-7(5)6(9(12)13)2-3-10-8/h2-4,12-13H,1H3,(H,10,11) |
Clé InChI |
MFUWRBOJNFIDGQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C(=CNC2=NC=C1)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B13452566.png)
![tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B13452571.png)





![{4-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride](/img/structure/B13452615.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid](/img/structure/B13452616.png)

![6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride](/img/structure/B13452621.png)

amino}-2-(3-chlorophenyl)acetic acid](/img/structure/B13452624.png)
